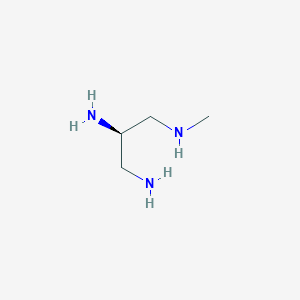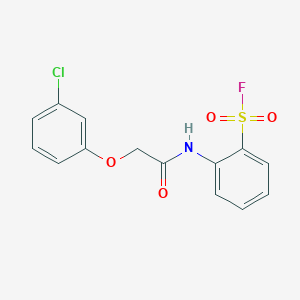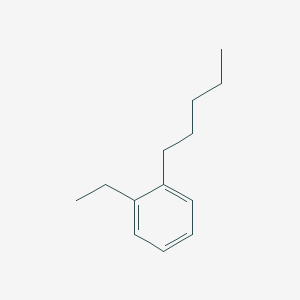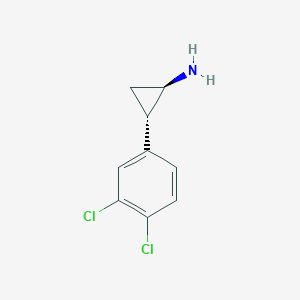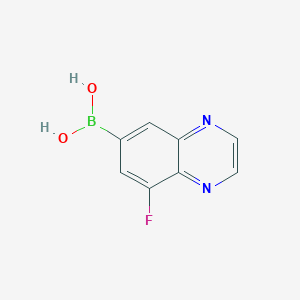
8-Fluoroquinoxalin-6-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroquinoxalin-6-ylboronic acid is a boronic acid derivative with the molecular formula C9H7BFNO2. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom in the quinoxaline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoxalin-6-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline ring, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This can be achieved through the reaction of the fluorinated quinoxaline with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
8-Fluoroquinoxalin-6-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom in the quinoxaline ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols.
Substitution: Substituted quinoxalines.
科学的研究の応用
8-Fluoroquinoxalin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 8-Fluoroquinoxalin-6-ylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. Additionally, the fluorine atom in the quinoxaline ring can influence the electronic properties of the compound, enhancing its reactivity and stability.
類似化合物との比較
Similar Compounds
- 6-Fluoroquinolin-8-ylboronic acid
- 8-Fluoroquinoline-6-boronic acid
- 6-Fluoro-8-quinolinylboronic acid
Uniqueness
8-Fluoroquinoxalin-6-ylboronic acid is unique due to the presence of both the fluorine atom and the boronic acid group in the quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and scientific research.
特性
分子式 |
C8H6BFN2O2 |
|---|---|
分子量 |
191.96 g/mol |
IUPAC名 |
(8-fluoroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |
InChIキー |
ZOILZRLVFYMNNI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


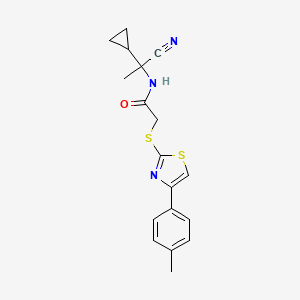


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
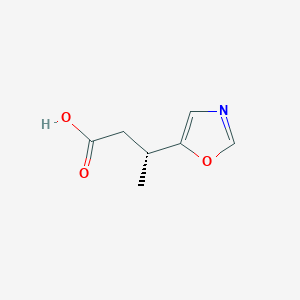
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)

